molecular formula C9H16N2O5 B095384 gamma-Glutamyl-alpha-aminobutyrate CAS No. 16869-42-4

gamma-Glutamyl-alpha-aminobutyrate

Cat. No. B095384
CAS RN: 16869-42-4
M. Wt: 232.23 g/mol
InChI Key: FUZOZPRKGAXGOB-WDSKDSINSA-N
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Description

Gamma-Glutamyl-alpha-aminobutyrate is a compound related to the metabolism of glutamate, an important amino acid in both prokaryotic and eukaryotic organisms. It is involved in various biochemical pathways and has been studied in different contexts, including its role in neurotransmission and as a modulator of enzymatic activity.

Synthesis Analysis

Gamma-Glutamyl-alpha-aminobutyrate can be synthesized through the action of gamma-glutamyl cyclotransferase, which converts substrates like L-gamma-(Threo-beta-methyl)glutamyl-L-alpha-aminobutyrate to alpha-aminobutyrate and other products[“]. The synthesis of related compounds, such as gamma-aminobutyric acid (GABA), involves the decarboxylation of L-glutamic acid by glutamate decarboxylase, a process that occurs with retention of configuration[“]. This reaction is crucial for the production of GABA, a key inhibitory neurotransmitter in the mammalian central nervous system.

Molecular Structure Analysis

The molecular structure of gamma-Glutamyl-alpha-aminobutyrate and related compounds has been studied using various analytical methods. For instance, the stereochemistry of gamma-aminobutyric acid, which is closely related to gamma-Glutamyl-alpha-aminobutyrate, was established through its conversion to a derivative and comparison with synthesized isomers[“]. The electronic and structural states of GABA have also been analyzed, revealing significant differences in the electrostatic potential and dipole moments compared to glutamic acid, which has an additional carboxyl group[“].

Chemical Reactions Analysis

Gamma-Glutamyl-alpha-aminobutyrate is selectively acted upon by gamma-glutamyl cyclotransferase and not by gamma-glutamyl transpeptidase, which distinguishes it from other substrates like gamma-glutamyl-glutamine[“]. The compound also serves as a substrate and inhibitor of enzymes involved in glutathione synthesis, indicating its role in modulating enzymatic reactions[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of gamma-Glutamyl-alpha-aminobutyrate and related compounds are influenced by their molecular structure. For example, the presence of a carboxyl group in glutamic acid, as opposed to GABA, results in different electrostatic potentials, which affect how these molecules interact with their receptors[“]. The quantitation of GABA and glutamic acid in tissues has been achieved through mass fragmentography, which relies on the specific derivatization of these compounds[“].

Scientific research applications

  • Gamma-Glutamyl-alpha-aminobutyrate serves as a selective substrate for gamma-glutamyl cyclotransferase, distinguishing it from gamma-glutamyl transpeptidase. This specificity facilitates its use in determining cyclotransferase activity in biological materials, including mouse tissues, and aids in understanding the enzyme's role in vivo (Bridges, Griffith, & Meister, 1980).

  • The kinetics of sheep kidney gamma-glutamyl transpeptidase was investigated using L-alpha-methyl-gamma-glutamyl-L-alpha-aminobutyrate as a novel substrate. This research offers insights into the enzyme's mechanism, contributing to a better understanding of its role in amino acid metabolism (Karkowsky, Bergamini, & Orłowski, 1976).

  • Gamma-Glutamyl-alpha-aminobutyrate plays a role in the synthesis of ophthalmic acid in mouse liver and kidney, acting as a direct precursor for kidney ophthalmic acid. This finding is significant for understanding the biochemical pathways in organ-specific metabolism (Orłowski & Wilk, 1978).

  • In the study of glutamate metabolism in plants, gamma-Glutamyl-alpha-aminobutyrate is a critical intermediate for synthesizing various amino acids, demonstrating its importance in plant biochemistry and potential agricultural applications (Forde & Lea, 2007).

  • Gamma-Glutamyl-alpha-aminobutyrate's role in neurotransmission is highlighted in studies of multiple sclerosis, where its concentration is linked with physical disability, providing a potential avenue for therapeutic intervention (Cawley et al., 2015).

  • The metabolism of gamma-glutamyl amino acids and peptides, including gamma-Glutamyl-alpha-aminobutyrate, in mouse liver and kidney has been studied, providing insights into the renal handling and transport of gamma-glutamyl compounds (Orłowski & Wilk, 1976).

  • Lactic acid bacteria's ability to produce gamma-Glutamyl-alpha-aminobutyrate offers potential for creating new fermented health products enriched in this compound, demonstrating its relevance in food science and nutrition (Li & Cao, 2010).

properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZOZPRKGAXGOB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; Kokumi
Record name Glutamyl-2-aminobutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Freely soluble
Record name Glutamyl-2-aminobutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2284/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

gamma-Glutamyl-alpha-aminobutyrate

CAS RN

16869-42-4
Record name gamma-Glutamyl-alpha-aminobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016869424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-CARBOXYPROPYL)GLUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBT4KCH7T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Glutamyl-2-aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NJ Robinson - Heavy metal tolerance in higher plants …, 1989 - books.google.com
A. DIFFERENT LIGANDS FOR DIFFERENT METAL IONS In reviewing mechanisms of metal tolerance,'Woolhouse sought to emphasize the unique attributes of different metals. Metal …
Number of citations: 59 books.google.com
MJ Soble - 1986 - search.proquest.com
… In response to this need for a more specific inhibitor of GSH, Meister and Griffith synthesized a series of sulfoximine analogs of the GSH precursor, gamma-glutamyl-alphaaminobutyrate…
Number of citations: 5 search.proquest.com
H Lei - 1998 - central.bac-lac.gc.ca
Glyceryl trinitrate (GTN), the most effective drug in the treatment of angina pectoris, has been subjected ta much investigation regarding its vasodilator mechanism over the last two …
Number of citations: 3 central.bac-lac.gc.ca

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